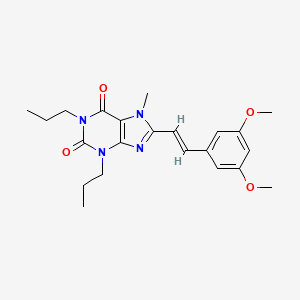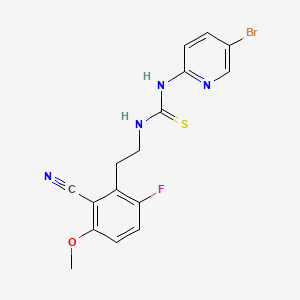
Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromotrifenil(tiocianato-N)estanato(1-) de tetrafenilstibonio es un compuesto organometálico complejo que presenta grupos de antimonio, estaño y tiocianato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Bromotrifenil(tiocianato-N)estanato(1-) de tetrafenilstibonio típicamente involucra la reacción de bromuro de tetrafenilstibonio con trifenil(tiocianato-N)estanato. La reacción se lleva a cabo en un solvente orgánico como acetonitrilo o diclorometano bajo condiciones controladas de temperatura para asegurar la formación del producto deseado.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para Bromotrifenil(tiocianato-N)estanato(1-) de tetrafenilstibonio no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, la recuperación del solvente y los pasos de purificación para asegurar un alto rendimiento y pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
Bromotrifenil(tiocianato-N)estanato(1-) de tetrafenilstibonio puede experimentar varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo tiocianato puede ser sustituido por otros nucleófilos.
Reacciones de oxidación y reducción: El compuesto puede participar en reacciones redox, alterando los estados de oxidación del antimonio y el estaño.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como haluros, aminas y tioles. Las reacciones generalmente se llevan a cabo en solventes polares como el acetonitrilo.
Reacciones de oxidación: Se pueden usar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reacciones de reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios compuestos organoestaño u organoantimonio, mientras que las reacciones de oxidación y reducción pueden conducir a cambios en los estados de oxidación de los centros metálicos.
Aplicaciones Científicas De Investigación
Bromotrifenil(tiocianato-N)estanato(1-) de tetrafenilstibonio tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis de otros compuestos organometálicos y como catalizador en reacciones orgánicas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos y como herramienta de diagnóstico.
Industria: Utilizado en el desarrollo de materiales avanzados, incluidos los polímeros y los nanomateriales.
Mecanismo De Acción
El mecanismo de acción de Bromotrifenil(tiocianato-N)estanato(1-) de tetrafenilstibonio involucra su interacción con varios objetivos moleculares. El grupo tiocianato puede participar en la química de coordinación, formando complejos con iones metálicos. Los centros de antimonio y estaño pueden experimentar reacciones redox, lo que influye en la reactividad y estabilidad del compuesto. Estas interacciones pueden afectar las vías biológicas, lo que lleva a posibles efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- Bromotrifenil(tiocianato-N)estanato(1-) de tetrafenilfosfonio
- Bromotrifenil(tiocianato-N)estanato(1-) de tetrafenilarsénico
- Bromotrifenil(tiocianato-N)estanato(1-) de tetrafenilbismuto
Singularidad
Bromotrifenil(tiocianato-N)estanato(1-) de tetrafenilstibonio es único debido a la presencia de antimonio, que confiere propiedades electrónicas y estéricas distintas en comparación con sus análogos de fósforo, arsénico y bismuto.
Propiedades
Número CAS |
158932-63-9 |
|---|---|
Fórmula molecular |
C43H35BrNSSbSn |
Peso molecular |
918.2 g/mol |
Nombre IUPAC |
benzene;tetraphenylstibanium;tin(4+);bromide;thiocyanate |
InChI |
InChI=1S/7C6H5.CHNS.BrH.Sb.Sn/c7*1-2-4-6-5-3-1;2-1-3;;;/h7*1-5H;3H;1H;;/q;;;;3*-1;;;+1;+4/p-2 |
Clave InChI |
HEWUFFBLBYRHIE-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-].[Br-].[Sn+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


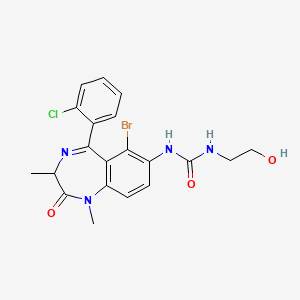
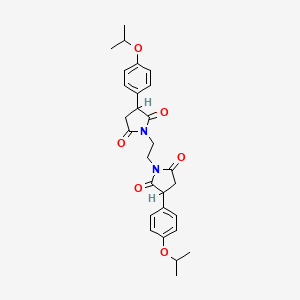

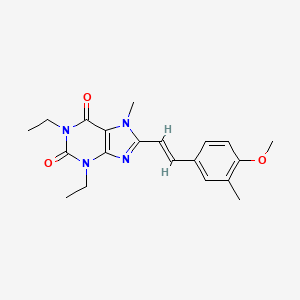
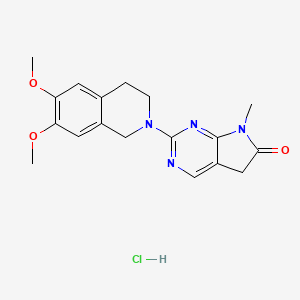
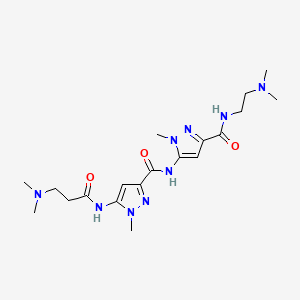
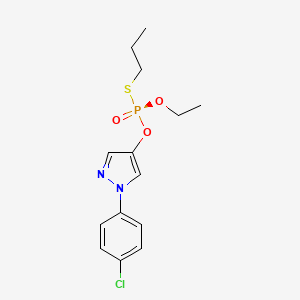
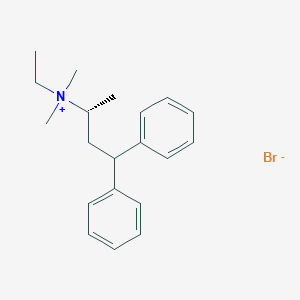
![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)



